molecular formula C20H14INO3 B5078447 N-(Dibenzo[B,D]furan-3-YL)-2-(4-iodophenoxy)acetamide

N-(Dibenzo[B,D]furan-3-YL)-2-(4-iodophenoxy)acetamide

Cat. No.: B5078447
M. Wt: 443.2 g/mol
InChI Key: WJMOEQKPQAVVFA-UHFFFAOYSA-N
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Description

N-(Dibenzo[B,D]furan-3-YL)-2-(4-iodophenoxy)acetamide is a complex organic compound that features a dibenzofuran core linked to an iodophenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Dibenzo[B,D]furan-3-YL)-2-(4-iodophenoxy)acetamide typically involves multiple steps, starting with the preparation of the dibenzofuran core. This can be achieved through cyclization reactions involving appropriate precursors. The iodophenoxyacetamide moiety is then introduced via nucleophilic substitution reactions, where an iodophenol derivative reacts with an acetamide precursor under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and advanced purification techniques such as chromatography and recrystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(Dibenzo[B,D]furan-3-YL)-2-(4-iodophenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Dibenzo[B,D]furan-3-YL)-2-(4-iodophenoxy)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Dibenzo[B,D]furan-3-YL)-2-(4-iodophenoxy)acetamide involves its interaction with specific molecular targets. The dibenzofuran core can intercalate with DNA, while the iodophenoxyacetamide moiety can interact with proteins, potentially inhibiting their function. This dual interaction can disrupt cellular processes, making it a candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • N-(Dibenzofuran-4-yl)acetamide
  • N-(Dibenzofuran-3-yl)acetamide
  • N-dibenzo[b,d]furan-3-yl-4-isobutoxybenzamide

Uniqueness

N-(Dibenzo[B,D]furan-3-YL)-2-(4-iodophenoxy)acetamide is unique due to the presence of both the dibenzofuran core and the iodophenoxyacetamide moiety.

Properties

IUPAC Name

N-dibenzofuran-3-yl-2-(4-iodophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14INO3/c21-13-5-8-15(9-6-13)24-12-20(23)22-14-7-10-17-16-3-1-2-4-18(16)25-19(17)11-14/h1-11H,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMOEQKPQAVVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)COC4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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